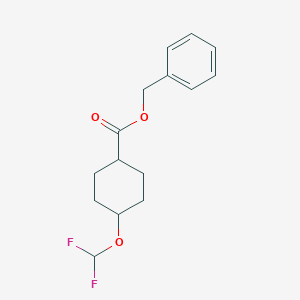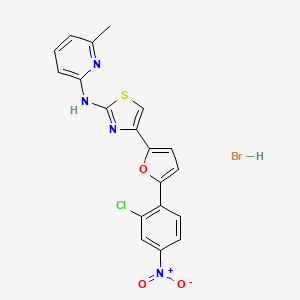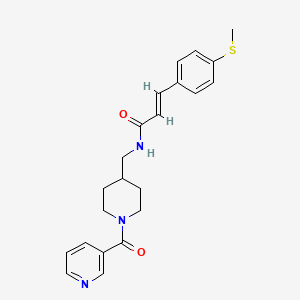![molecular formula C20H16FN3O2S B2513376 (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 377054-89-2](/img/structure/B2513376.png)
(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
- Synthesis of Fluoro-bromobiphenyl Compounds : The compound has been used as an intermediate in the synthesis of fluorobiphenyl compounds, which are crucial for the manufacture of anti-inflammatory materials like flurbiprofen. The synthesis involves cross-coupling reactions and diazotization, emphasizing the need for careful control of reaction conditions (Qiu et al., 2009).
Antioxidant and Anti-inflammatory Applications
- Development of Antioxidant and Anti-inflammatory Agents : Thiazole derivatives, part of the compound structure, have been investigated for their antioxidant and anti-inflammatory properties. The research focuses on synthesizing new benzofused thiazole derivatives and evaluating their efficacy in vitro. The compounds have shown promising results against reactive species and possess distinct anti-inflammatory activities, suggesting their potential use in therapeutic applications (Raut et al., 2020).
Optoelectronics and Organic Light-Emitting Diodes (OLEDs)
- Applications in OLEDs : The compound's structure is related to materials used in the field of organic optoelectronics. Specifically, BODIPY-based materials, with a similar structural motif, have emerged as platforms for applications like sensors, organic thin-film transistors, and organic photovoltaics. They are also being explored for their role as active materials in OLED devices, indicating the potential of the compound in the development of metal-free infrared emitters and other optoelectronic applications (Squeo & Pasini, 2020).
Alzheimer's Disease Research
- Amyloid Imaging in Alzheimer's Disease : The compound's structural components are related to radioligands used in amyloid imaging, a critical technique for in vivo measurement of amyloid in patients with Alzheimer's disease. This imaging is pivotal for understanding the pathophysiological mechanisms, early detection, and evaluation of new therapies for Alzheimer's disease (Nordberg, 2007).
Advanced Material Synthesis
- Synthesis of 4-Phosphorylated Derivatives of Azoles : The compound is associated with the synthesis and study of 4-phosphorylated derivatives of azoles, which are crucial for the development of materials with various chemical and biological properties. These derivatives are used in synthesizing phosphorylated peptidomimetics and other organic compounds, underscoring the compound's relevance in advanced material synthesis and its potential in various applications, including those with neurodegenerative, anti-inflammatory, and other biological activities (Abdurakhmanova et al., 2018).
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-25-18-8-7-16(9-19(18)26-2)23-11-14(10-22)20-24-17(12-27-20)13-3-5-15(21)6-4-13/h3-9,11-12,23H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZNHGRWCLWEJA-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)

![N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2513299.png)


![N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2513305.png)





![5-methyl-N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2513315.png)
